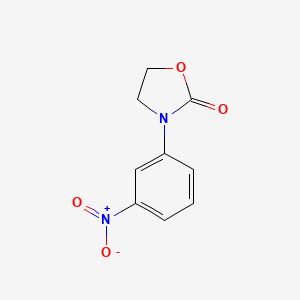
3-(3-Nitrophenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(3-Nitrophenyl)-1,3-oxazolidin-2-one (NPO) is a chemical compound that has gained significant importance in scientific research due to its unique properties. NPO is a versatile compound that has been used in various fields such as chemical synthesis, drug discovery, and material science.
Scientific Research Applications
Heterocyclization Reactions
- 3-(3-Nitrophenyl)-1,3-oxazolidin-2-one is involved in heterocyclization reactions. Specifically, reactions with various electrophilic reagents lead to the formation of oxazaheterocycles like 1,3-oxazolidin-2-one, 1,3-oxazolidine, morpholin-2-, -3-one, and -2,3-dione (Palchikov, 2015).
Synthesis of Isomeric 2-Oxazolidinones
- This compound is used in the synthesis of isomeric 2-oxazolidinones, which are derived from specific propanediols. The effect of experimental conditions on the formation of these compounds has been studied (Madesclaire et al., 2007).
Antimicrobial Evaluation
- Novel derivatives of 1,3-oxazolidin-2-one, including those starting from 4-nitro-(L)-phenylalanine, have been synthesized and screened for in vitro antibacterial and antifungal activities, showing effectiveness against specific bacterial and fungal strains (Chandna et al., 2013).
Corrosion Inhibition
- A derivative of oxazolidin-5-one, related to this compound, has been examined as a corrosion inhibitor for carbon steel, demonstrating promising results in protecting against corrosion (Kubba & Al-Joborry, 2021).
Synthetic Organic Chemistry
- The 1,3-oxazolidin-2-one nucleus, which includes this compound, is extensively used in synthetic organic chemistry, particularly in the construction of various heterocyclic frameworks (Zappia et al., 2007).
Gold-Catalyzed Cycloadditions
- The compound has been utilized in gold-catalyzed [2+2] cycloadditions to alkenes, showcasing its efficiency in forming highly substituted cyclobutane derivatives (Faustino et al., 2012).
properties
IUPAC Name |
3-(3-nitrophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-9-10(4-5-15-9)7-2-1-3-8(6-7)11(13)14/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAJMQOAAXLQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



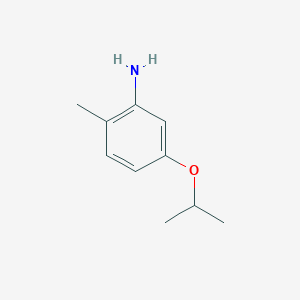
![N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B1416479.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid](/img/structure/B1416480.png)
![9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B1416484.png)
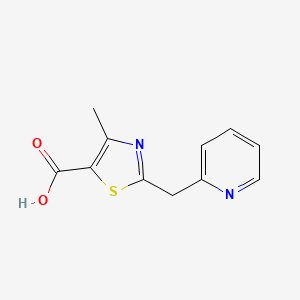
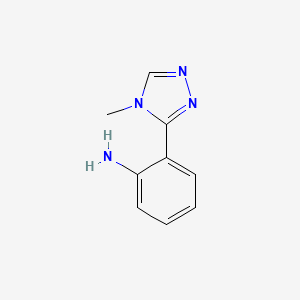

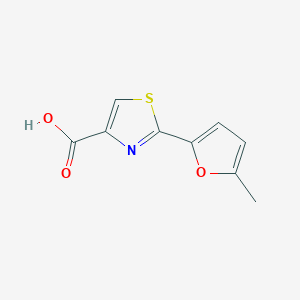
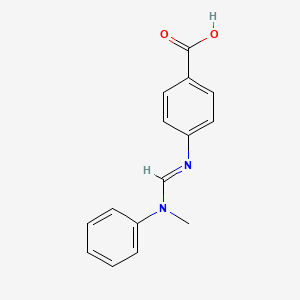

![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)
![6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione](/img/structure/B1416494.png)

